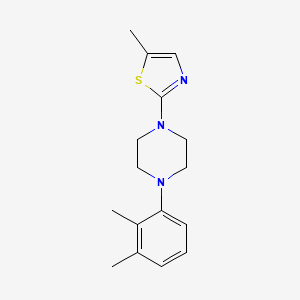![molecular formula C17H20ClFN4 B12263806 5-chloro-N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12263806.png)
5-chloro-N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperidine moiety, and the attachment of the fluorophenyl group. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.
Introduction of the Piperidine Moiety: This step often involves the use of piperidine derivatives and suitable coupling agents.
Attachment of the Fluorophenyl Group: This can be accomplished through various substitution reactions, often using fluorinated benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halides (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.
Applications De Recherche Scientifique
5-chloro-N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-chloro-N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloro-4-fluorophenyl)(4-fluoro-4-((((5-methylpyrimidin-2-yl)methyl)amino)methyl)piperidin-1-yl)methanone
- Other pyrimidine derivatives : These compounds share the pyrimidine ring structure but may differ in their substituents and overall properties.
Uniqueness
5-chloro-N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H20ClFN4 |
|---|---|
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
5-chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C17H20ClFN4/c1-22(17-20-10-14(18)11-21-17)16-6-8-23(9-7-16)12-13-2-4-15(19)5-3-13/h2-5,10-11,16H,6-9,12H2,1H3 |
Clé InChI |
LKXPPTYMDIWJRL-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCN(CC1)CC2=CC=C(C=C2)F)C3=NC=C(C=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12263731.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}oxane-4-carboxamide](/img/structure/B12263745.png)
![N-(prop-2-en-1-yl)-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B12263753.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyridine](/img/structure/B12263768.png)
![4-[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B12263769.png)

![2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B12263774.png)
![3-Tert-butyl-8-(furan-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12263779.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B12263782.png)
![5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12263783.png)
![4-[4-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12263790.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoroquinazoline](/img/structure/B12263795.png)
![5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12263797.png)
![3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B12263800.png)
